1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of benzoyl chloride with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one: shares structural similarities with other benzoyl-substituted imidazole derivatives.
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, often used in medicinal chemistry.
Thiazoles: Heterocyclic compounds containing both sulfur and nitrogen, similar to the imidazole ring in the target compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12N2O2S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(5Z)-3-benzoyl-5-benzylidene-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H12N2O2S/c20-15(13-9-5-2-6-10-13)19-16(21)14(18-17(19)22)11-12-7-3-1-4-8-12/h1-11H,(H,18,22)/b14-11- |
InChI Key |
QGEFLPAGQLANGH-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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